molecular formula C18H18ClN5O2S B2673822 N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide CAS No. 887348-66-5

N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide

Cat. No.: B2673822
CAS No.: 887348-66-5
M. Wt: 403.89
InChI Key: QQEVICKQKVDZEU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 4-chlorophenyl group and a tetrazole ring linked via a sulfur atom. The tetrazole moiety is further functionalized with a 4-ethoxyphenyl group.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-3-26-16-10-8-15(9-11-16)24-18(21-22-23-24)27-12(2)17(25)20-14-6-4-13(19)5-7-14/h4-12H,3H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQEVICKQKVDZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the reaction of 4-chlorobenzoyl chloride with 4-ethoxyaniline to form an intermediate, which is then subjected to further reactions to introduce the tetrazole ring and the sulfanyl group. The final step involves the coupling of these intermediates under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide has shown promising biological activities:

  • Anticonvulsant Properties : Research indicates that compounds containing tetrazole moieties exhibit significant anticonvulsant activity. The structure of this compound suggests potential efficacy in seizure models due to the presence of both the tetrazole and chlorophenyl groups .
  • Mechanism of Action : The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the tetrazole ring may enhance its interaction with neurotransmitter receptors or ion channels involved in seizure activity.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Neurological Disorders : Given its anticonvulsant properties, this compound could be explored as a treatment option for epilepsy and other seizure-related disorders.
  • Cancer Research : Compounds with similar structures have been investigated for their anticancer properties. The ability to modify the chemical structure may lead to derivatives that exhibit cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds:

StudyFindings
Łączkowski et al. (2020)Investigated a series of thiazole-linked compounds demonstrating significant anticonvulsant activity in animal models. The study emphasized structure-activity relationships that enhance efficacy against seizures .
MDPI Review (2022)Discussed various thiazole-bearing molecules with potential therapeutic uses in treating neurological disorders. Highlighted the importance of substituents on phenyl rings for enhancing biological activity .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analog: N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (CAS 483993-11-9)

Key Differences :

  • Aromatic Substituents : The target compound has a 4-chlorophenyl group on the amide nitrogen and a 4-ethoxyphenyl group on the tetrazole, whereas the analog (CAS 483993-11-9) substitutes these with 4-fluorophenyl and 4-methoxyphenyl groups, respectively .
  • Molecular Weight : The fluorophenyl/methoxyphenyl analog has a molecular weight of 341.34 g/mol , while the target compound’s additional ethoxy group (vs. methoxy) and chlorine (vs. fluorine) likely increase its molecular weight.

Implications :

  • The ethoxy group (bulkier than methoxy) could influence steric interactions in biological targets, altering binding affinity .

Triazole-Based Analogs with Sulfanyl Linkers

Compounds such as 2-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19) and 3-[(1H-1,2,3-triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)propenamide (Compound 30) share structural similarities with the target compound but differ in:

  • Heterocyclic Core : Triazole (5-membered, 3 nitrogen atoms) vs. tetrazole (5-membered, 4 nitrogen atoms).
  • Biological Activity : Triazole derivatives demonstrated MIC values of 8–32 µg/mL against Escherichia coli .

Comparison Table :

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents MIC (µg/mL) Reference
N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide (Target) C₁₉H₁₉ClN₅O₂S* ~407.9 4-chlorophenyl, 4-ethoxyphenyl N/A†
N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.34 4-fluorophenyl, 4-methoxyphenyl N/A†
2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (Compound 39) C₁₁H₁₁FN₄OS 266.30 4-fluorobenzyl, triazole 16–32

*Estimated formula for target compound.

Biological Activity

N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and potential pharmacological applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Preparation of Intermediate Compounds :
    • 4-Chlorophenylacetic Acid : Synthesized via chlorination of phenylacetic acid.
    • 1-(4-Ethoxyphenyl)-1H-tetrazole : Formed by reacting 4-ethoxyphenylhydrazine with sodium azide and triethyl orthoformate.
  • Coupling Reaction :
    • The final compound is obtained through a coupling reaction between 4-chlorophenylacetic acid and 1-(4-ethoxyphenyl)-1H-tetrazole using coupling reagents like EDCI and HOBt .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. Antibacterial screening demonstrated moderate to strong activity against various bacterial strains:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strains testedWeak to Moderate

The compound's effectiveness against these strains suggests potential for development as an antibacterial agent .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit critical enzymes:

  • Acetylcholinesterase (AChE) : Inhibitory activity was observed, indicating potential use in treating conditions like Alzheimer's disease.
  • Urease Inhibition : The compound showed strong inhibitory effects against urease, with IC50 values comparable to established inhibitors. For example:
CompoundIC50 (µM)
N-(4-chlorophenyl) compound2.14 ± 0.003
Reference Standard (Thiourea)21.25 ± 0.15

These results suggest that this compound could serve as a lead structure for developing new urease inhibitors .

Binding Affinity Studies

Docking studies have been conducted to evaluate the binding interactions of the compound with target proteins such as bovine serum albumin (BSA). These studies indicate favorable binding interactions that may enhance the pharmacological efficacy of the compound .

Case Studies and Research Findings

Several case studies have explored the biological activity of compounds related to this compound:

  • Anticancer Activity : Research has indicated that similar tetrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : Some derivatives have shown potential in reducing inflammation markers in vitro and in vivo, suggesting a broader therapeutic application .
  • Neuroprotective Effects : Certain compounds within this class have been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases .

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